Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a thieno[3,2-d]pyrimidine derivative featuring a butyl substituent at position 3, a sulfanyl acetyl linker, and an ethyl benzoate moiety. This article compares these analogs to infer trends in synthesis, stability, and activity.
Properties
IUPAC Name |
ethyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-3-5-11-24-19(26)18-16(10-12-29-18)23-21(24)30-13-17(25)22-15-9-7-6-8-14(15)20(27)28-4-2/h6-10,12H,3-5,11,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVNRBMLWSJIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound belonging to the thienopyrimidine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 298.37 g/mol
- CAS Number : 1326850-42-3
This compound exhibits biological activity primarily through its interaction with various molecular targets. The thienopyrimidine core may inhibit specific enzymes and modulate signaling pathways associated with inflammation and cancer cell proliferation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function.
- Cell Signaling Modulation : It can alter pathways related to apoptosis and cell survival.
Anticancer Properties
Recent studies have indicated that compounds in the thienopyrimidine class exhibit significant anticancer activity. For instance:
- A related compound demonstrated anti-proliferative effects on human promyelocytic leukemia (HL-60) cells by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins . This suggests that this compound may similarly affect cancer cell lines.
Antimicrobial Activity
Thienopyrimidine derivatives are also noted for their antimicrobial properties. The presence of sulfur and nitrogen in the structure enhances their ability to interact with microbial enzymes or receptors.
Case Studies
- Study on Apoptosis Induction :
- In Vivo Studies :
- Preliminary in vivo studies are necessary to assess the therapeutic potential and toxicity profiles of this compound in animal models.
Data Table
Scientific Research Applications
Structural Features
The compound features a thienopyrimidine core, characterized by:
- A fused ring system containing sulfur and nitrogen.
- Functional groups that enhance its reactivity and biological activity.
Chemistry
Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : Utilized in the development of derivatives with tailored properties.
- Model Compound Studies : Acts as a model for investigating reaction mechanisms involving thienopyrimidine derivatives.
Biology
Research indicates that this compound exhibits diverse biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Antiviral Activity : Potential to inhibit viral replication, making it a candidate for antiviral drug development.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of thienopyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
Medicine
The compound is explored for its therapeutic potential:
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.
Industry
In industrial applications, this compound is utilized in:
- Material Development : As a precursor for specialty chemicals used in coatings and polymers.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the pyrimidine ring, linker groups, and aromatic systems. These modifications influence properties such as melting points, solubility, and lipophilicity:
*Molecular weight estimated based on formula.
Key Observations :
Computational and Analytical Insights
- Structural Analysis : Tools like SHELX () and AutoDock () are widely used for crystallographic refinement and molecular docking, respectively. These methods could elucidate the target compound’s binding modes in enzymatic assays .
- LC-MS and NMR : Standard characterization techniques (e.g., 1H/13C NMR, LC-MS) confirm the purity and identity of analogs, as seen in .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR can verify the presence of the butyl side chain (δ ~0.8–1.5 ppm for CH/CH) and the thioether linkage (δ ~3.5–4.0 ppm for S-CH) .
- X-ray Crystallography : Single-crystal diffraction resolves the spatial arrangement of the thieno[3,2-d]pyrimidinone ring and confirms intramolecular hydrogen bonding between the amide and ester groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (CHNOS) with <2 ppm error.
How should researchers address discrepancies in experimental data related to the compound’s biological activity or chemical properties across studies?
Methodological Answer :
Contradictions often arise from variations in assay conditions (e.g., pH, solvent, temperature). A meta-analysis framework is recommended:
Standardize Protocols : Adopt OECD guidelines for in vitro assays to ensure reproducibility.
Cross-Validation : Compare results across orthogonal techniques (e.g., UV-Vis vs. fluorescence spectroscopy for binding affinity).
Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA) to isolate confounding variables .
Computational Replication : Use molecular docking or MD simulations to verify biological interactions under reported experimental conditions .
What methodologies are employed to elucidate reaction mechanisms involving the thioether linkage under varying pH conditions?
Q. Methodological Answer :
- Kinetic Studies : Monitor reaction rates via stopped-flow spectroscopy at pH 2–12 to identify acid/base-catalyzed pathways.
- Isotopic Labeling : Use O or S isotopes to track bond cleavage in the thioether group during hydrolysis.
- Computational Modeling : Transition state searches (e.g., Nudged Elastic Band method) predict pH-dependent activation energies for sulfanyl-acetyl bond cleavage .
- In Situ Spectroscopy : Raman or IR spectroscopy captures transient intermediates (e.g., sulfenic acids) in aqueous vs. non-aqueous media.
How can researchers design experiments to assess the compound’s potential as a kinase inhibitor in biochemical assays?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC values against recombinant kinases (e.g., EGFR, VEGFR).
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified butyl or sulfanyl groups and correlate changes with inhibitory potency.
- Molecular Dynamics (MD) Simulations : Simulate binding poses of the compound in kinase active sites (e.g., ATP-binding pockets) to guide mutagenesis studies .
What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
Q. Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IA-3 with hexane:isopropanol gradients for enantiomeric resolution.
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to separate diastereomeric salts .
- Capillary Electrophoresis (CE) : Employ cyclodextrin additives in the buffer to exploit differences in enantiomer mobility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
